molecular formula C14H13N4O4S+ B13975771 Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- CAS No. 61290-30-0

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-

Cat. No.: B13975771
CAS No.: 61290-30-0
M. Wt: 333.34 g/mol
InChI Key: HYLVOMPFLVGUCF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- is a complex organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring The specific structure of this compound includes a methoxy group (-OCH₃), a methyl group (-CH₃), and a sulfophenylazo group (-N=N-C₆H₄-SO₃H) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- typically involves the diazotization of an aromatic amine followed by azo coupling. The general steps are as follows:

    Diazotization: The aromatic amine (e.g., 2-methoxy-5-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with a coupling component, such as 3-aminobenzenesulfonic acid, under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the azo group.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed

    Substitution: Formation of halogenated, hydroxylated, or cyanated derivatives.

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of various oxidation states of the azo group.

Scientific Research Applications

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the azo group can interact with nucleophiles and undergo redox reactions. These properties make it a versatile compound in chemical synthesis and applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-
  • Benzenediazonium, 4,5-diethoxy-2-(6-methoxy-1-oxido-2H-benzotriazol-2-yl)-
  • 2-Methoxy-5-methyl-4-[(3-sulfophenyl)azo]benzenediazonium

Uniqueness

The presence of the methoxy, methyl, and sulfophenylazo groups in Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- imparts unique chemical properties, such as enhanced solubility and reactivity. These features distinguish it from other similar compounds and make it particularly useful in specific applications, such as dye synthesis and biomolecule labeling.

Properties

CAS No.

61290-30-0

Molecular Formula

C14H13N4O4S+

Molecular Weight

333.34 g/mol

IUPAC Name

2-methoxy-5-methyl-4-[(3-sulfophenyl)diazenyl]benzenediazonium

InChI

InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3/p+1

InChI Key

HYLVOMPFLVGUCF-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.